molecular formula C10H11BrO4 B8520909 (3-Bromo-4-hydroxy-phenoxy)-acetic acid ethyl ester

(3-Bromo-4-hydroxy-phenoxy)-acetic acid ethyl ester

Cat. No. B8520909
M. Wt: 275.10 g/mol
InChI Key: JVMZPMCPSNHLCP-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

To a solution of (4-hydroxy-phenoxy)-acetic acid ethyl ester (0.59 g, 3 mmol) in acetic acid (1.5 mL) is added bromine (0.48 g, 9 mmol) in acetic acid (0.5 mL) at room temperature. After 5 min, solvent is evaporated and purified by column chromatography on silica gel giving the title compound (0.6 g).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH3:2].[Br:15]Br>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([Br:15])[CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)O)=O
Name
Quantity
0.48 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent is evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel giving the title compound (0.6 g)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)OC(COC1=CC(=C(C=C1)O)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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